THK5351

Übersicht

Beschreibung

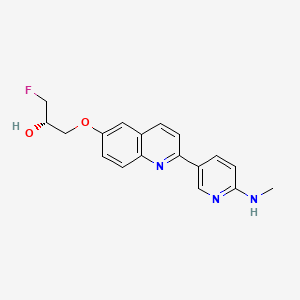

THK-5351 ist ein Positronen-Emissions-Tomographie-Tracer, der hauptsächlich zur Darstellung von Tau-Proteinaggregaten im Gehirn verwendet wird. Tau-Proteine stehen im Zusammenhang mit neurodegenerativen Erkrankungen wie der Alzheimer-Krankheit. THK-5351 bindet an Monoaminoxidase B, ein Enzym, das in Astrozyten vorkommt, sternförmigen Gliazellen im Gehirn und Rückenmark .

Herstellungsmethoden

Die Synthese von THK-5351 umfasst mehrere Schritte. Der Vorläufer, (S)-2-(2-Methylaminopyrid-5-yl)-6-[[2-(Tetrahydro-2H-pyran-2-yloxy)-3-tosyloxy]propoxy]chinolin, wird unter Verwendung von Fluor-18 einer Fluorierung unterzogen. Die Reaktion wird in Dimethylsulfoxid bei 110 °C für 10 Minuten durchgeführt. Nach der Hydrolyse wird das Endprodukt durch Hochleistungsflüssigkeitschromatographie gereinigt . Die Gesamtradiochemische Ausbeute beträgt etwa 31,9%, und der Prozess dauert etwa 75 Minuten .

Chemische Reaktionsanalyse

THK-5351 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: THK-5351 kann in Gegenwart von Oxidationsmitteln oxidiert werden.

Reduktion: Es kann mit Reduktionsmitteln reduziert werden.

Substitution: THK-5351 kann nukleophile Substitutionsreaktionen eingehen, bei denen ein Nukleophil eine Abgangsgruppe im Molekül ersetzt.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Dimethylsulfoxid, Kaliummethanesulfonat sowie verschiedene Oxidations- und Reduktionsmittel. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

THK-5351 wird in der wissenschaftlichen Forschung weit verbreitet, insbesondere im Bereich der neurodegenerativen Erkrankungen. Seine Hauptanwendung liegt in der Positronen-Emissions-Tomographie-Bildgebung zum Nachweis von Tau-Proteinaggregaten im Gehirn. Diese Bildgebungstechnik ist entscheidend für die Früherkennung und Überwachung von Krankheiten wie der Alzheimer-Krankheit und der frontotemporalen Demenz . Zusätzlich wird THK-5351 verwendet, um die Verteilung und Dichte von Monoaminoxidase B im Gehirn zu untersuchen, und liefert so Einblicke in verschiedene neurologische Erkrankungen .

Wirkmechanismus

THK-5351 übt seine Wirkung aus, indem es an Monoaminoxidase B in Astrozyten bindet. Monoaminoxidase B ist ein Enzym, das am Abbau von Monoaminen beteiligt ist, Neurotransmittern wie Dopamin und Serotonin. Durch die Bindung an dieses Enzym ermöglicht THK-5351 die Visualisierung von Tau-Proteinaggregaten im Gehirn durch Positronen-Emissions-Tomographie-Bildgebung . Diese Bindung hilft bei der Identifizierung von Hirnarealen, die von neurodegenerativen Erkrankungen betroffen sind .

Vorbereitungsmethoden

The synthesis of THK-5351 involves several steps. The precursor, (S)-2-(2-methylaminopyrid-5-yl)-6-[[2-(tetrahydro-2H-pyran-2-yloxy)-3-tosyloxy]propoxy] quinoline, is subjected to fluorination using fluorine-18. The reaction is carried out in dimethyl sulfoxide at 110°C for 10 minutes. After hydrolysis, the final product is purified by high-performance liquid chromatography . The overall radiochemical yield is approximately 31.9%, and the process takes about 75 minutes .

Analyse Chemischer Reaktionen

THK-5351 undergoes several types of chemical reactions, including:

Oxidation: THK-5351 can be oxidized in the presence of oxidizing agents.

Reduction: It can be reduced using reducing agents.

Substitution: THK-5351 can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common reagents used in these reactions include dimethyl sulfoxide, potassium methanesulfonate, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

THK-5351 is widely used in scientific research, particularly in the field of neurodegenerative diseases. Its primary application is in positron emission tomography imaging to detect tau protein aggregates in the brain. This imaging technique is crucial for the early diagnosis and monitoring of diseases such as Alzheimer’s disease and frontotemporal dementia . Additionally, THK-5351 is used to study the distribution and density of monoamine oxidase B in the brain, providing insights into various neurological conditions .

Wirkmechanismus

THK-5351 exerts its effects by binding to monoamine oxidase B in astrocytes. Monoamine oxidase B is an enzyme involved in the breakdown of monoamines, which are neurotransmitters such as dopamine and serotonin. By binding to this enzyme, THK-5351 allows for the visualization of tau protein aggregates in the brain through positron emission tomography imaging . This binding helps in identifying regions of the brain affected by neurodegenerative diseases .

Vergleich Mit ähnlichen Verbindungen

Obwohl alle diese Tracer auf Tau-Proteinaggregate abzielen, hat THK-5351 in bestimmten Studien eine höhere Bindungsaffinität und bessere Bildgebungseigenschaften gezeigt . THK-5117 bindet beispielsweise an die weiße Substanz im Gehirn, während THK-5351 als reines S-Form-Enantiomer eine geringere Bindung an die weiße Substanz aufweist . T807 und PBB3 zielen ebenfalls auf Tau-Protein ab, haben aber unterschiedliche Bindungsaffinitäten und Off-Target-Effekte .

Schlussfolgerung

THK-5351 ist eine wertvolle Verbindung im Bereich der Neurobildgebung, insbesondere für die Untersuchung von Tau-Proteinaggregaten, die mit neurodegenerativen Erkrankungen in Verbindung stehen. Seine einzigartigen Bindungseigenschaften und Bildgebungsmöglichkeiten machen es zu einem wichtigen Werkzeug für die Früherkennung und Forschung bei der Alzheimer-Krankheit und anderen verwandten Erkrankungen.

Wenn Sie weitere Fragen haben oder weitere Informationen benötigen, können Sie sich gerne an uns wenden!

Eigenschaften

IUPAC Name |

(2S)-1-fluoro-3-[2-[6-(methylamino)pyridin-3-yl]quinolin-6-yl]oxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O2/c1-20-18-7-3-13(10-21-18)17-5-2-12-8-15(4-6-16(12)22-17)24-11-14(23)9-19/h2-8,10,14,23H,9,11H2,1H3,(H,20,21)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLVXFZWSPCOWSN-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)OCC(CF)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=NC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)OC[C@@H](CF)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1707147-26-9 | |

| Record name | THK-5351 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1707147269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THK-5351 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE3F6WUN31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

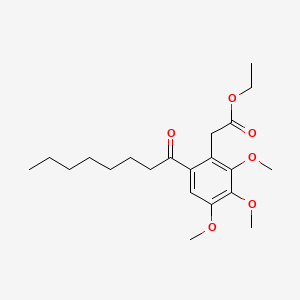

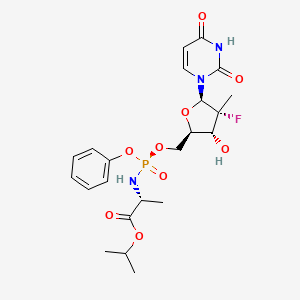

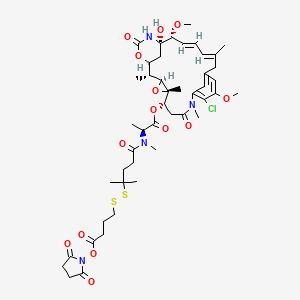

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

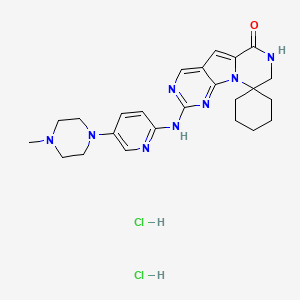

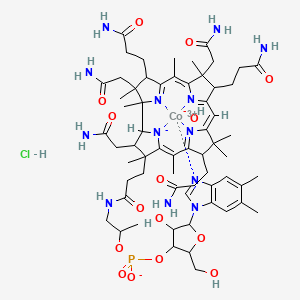

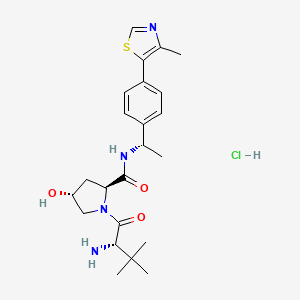

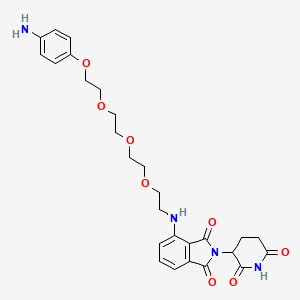

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Hydroxy-6-methoxy-3-[2-(2-methoxyethoxy)ethyl]-4-methyl-2-oxochromene-8-carbaldehyde](/img/structure/B560576.png)